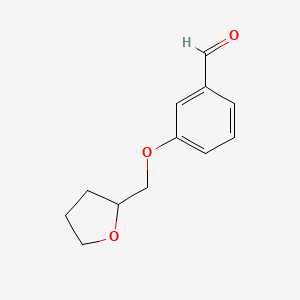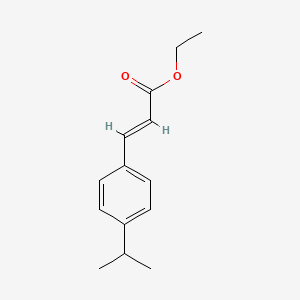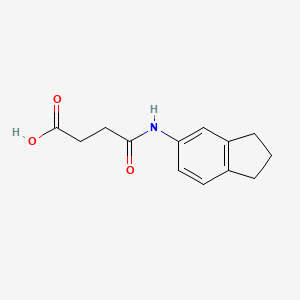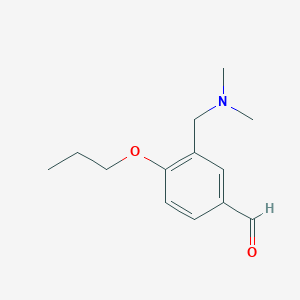
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a chemical that features a benzaldehyde group with a methoxy substituent derived from tetrahydrofuran. This structure is of interest due to its potential as a building block in organic synthesis, particularly in the creation of furan-based compounds which are known to be important isosteres for indoles, often used in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of furan derivatives, such as the one , can be approached by starting with simpler furaldehydes. A novel series of tetra-substituted furan[3,2-b]pyrroles, which are structurally related to 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde, was synthesized from a simple furaldehyde . This indicates that the synthesis of the compound could potentially be achieved through a divergent synthesis pathway, allowing for the introduction of various substituents onto the furan scaffold.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex, and their conformational analysis is crucial for understanding their chemical behavior. A study on the conformational analysis of furan-2-aldehyde, which shares a furan ring with the compound of interest, used lanthanide induced shift (LIS) NMR to investigate its structure . This technique could be applied to 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde to gain insights into its conformational preferences and the electronic environment of its functional groups.
Chemical Reactions Analysis
Furan derivatives are versatile in chemical reactions due to the reactivity of the furan ring. The conversion of 3-furaldehyde into various substituted furans has been reported, which involves transformations that could be relevant to the synthesis and further chemical manipulation of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde . These reactions include metalation and the introduction of substituents at different positions on the furan ring, which could be used to synthesize the compound or modify it for specific applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde are not detailed in the provided papers, the properties of related furan compounds can offer some insights. The solubility, boiling point, and stability of the compound could be inferred from similar furan derivatives. Additionally, the electronic properties such as the dipole moment and the reactivity of the aldehyde group could be predicted based on the known behavior of furan and benzaldehyde moieties .
Applications De Recherche Scientifique
Intramolecular Cycloadditions and Heterocyclic Synthesis
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a compound that has been investigated in the context of intramolecular 1,3-dipolar cycloadditions to a furan ring, providing a method for synthesizing complex heterocyclic structures. This process is significant as it offers a first example of such intramolecular reactions with furan rings, contributing to the synthesis of novel organic compounds with potential applications in medicinal chemistry and drug design (Tsuge, Ueno, & Kanemasa, 1984).
Synthesis of Bis-benzoquinoline Derivatives
The compound has also been utilized in the synthesis of bis-benzoquinoline derivatives through a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran in methanol catalyzed by iodine. This synthesis approach is notable for the ring-opening of furan, leading to the formation of benzoquinoline derivatives, which are important scaffolds in pharmaceutical chemistry (Chen, Li, Liu, & Wang, 2013).
Propriétés
IUPAC Name |
3-(oxolan-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7-8,12H,2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIFSQBYWKHQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)


![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)



![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)



